![molecular formula C14H18N2O2 B2536839 3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole CAS No. 2199705-11-6](/img/structure/B2536839.png)
3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole
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Description
3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole, commonly known as BTM-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTM-1 is a bicyclic compound that belongs to the class of benzoxazoles and is structurally similar to other compounds such as cocaine and lidocaine.
Scientific Research Applications
Synthesis of Derivatives
The compound is a derivative of 7-azabicyclo[2.2.1]heptane . The synthesis of 7-azabicyclo[2.2.1]heptane has been achieved in five steps with an overall yield of 18%. An alternative five-step route, which requires large amounts of platinum oxide, has also been developed .
Fluorescent Dye Application
The compound has been used in the design and synthesis of a new type of highly fluorescent sulforhodamine dye, 221SR . This new dye has higher fluorescent quantum yields (Φ = 0.95 vs Φ = 0.65 at 20 degrees C), emission efficiencies that are invariant in the 20–> 60 degrees C temperature range (Φ = 0.95 vs Φ = 0.38 at 60 degrees C), and fluorescence lifetimes that increase with a rise in temperature (20 --> 60 degrees C) as compared to a decrease for the benchmark dye (3.8 --> 3.9 vs 2.8 --> 1.7 ns) .
Photostability Studies
Photostability studies found the azabicyclic rhodamine to be many times more stable than its tetramethyl analogue . This makes it a promising candidate for applications that require high photostability.
High-Energy Density Compounds (HEDCs)
The compound’s structure suggests potential use in the design of new high-energy density compounds (HEDCs) . The density, heat of sublimation, and impact sensitivity of these compounds can be estimated by electrostatic potential analysis of the molecular surface .
properties
IUPAC Name |
7-azabicyclo[2.2.1]heptan-7-yl(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(16-9-5-6-10(16)8-7-9)13-11-3-1-2-4-12(11)15-18-13/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXLECSCLJHOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)C(=O)N3C4CCC3CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole |
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